2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide
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Description
2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C21H20N6O2S and its molecular weight is 420.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Ubiquitin specific peptidase 28 (USP28) . USP28 is closely associated with the occurrence and development of various malignancies, making it a promising therapeutic target for cancer therapy .
Mode of Action
The compound interacts with its target, USP28, through a terminal free amine group . This interaction is crucial for USP28 inhibition . Docking studies have indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .
Biochemical Pathways
Compounds with similar structures have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound could potentially interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s photothermal conversion ability suggests that it may have good bioavailability .
Result of Action
The compound’s interaction with USP28 results in the inhibition of this enzyme . This can lead to the suppression of various malignancies, as USP28 is closely associated with the occurrence and development of various cancers .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s photothermal conversion ability suggests that light could potentially influence its action . .
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-29-17-9-5-8-16(12-17)27-20-19(25-26-27)21(24-14-23-20)30-13-18(28)22-11-10-15-6-3-2-4-7-15/h2-9,12,14H,10-11,13H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDOHAANIUMSJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC(=O)NCCC4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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